molecular formula C26H28N4O4S B2968601 2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 946292-87-1

2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2968601
CAS No.: 946292-87-1
M. Wt: 492.59
InChI Key: QPUYGLOEOCCDNB-UHFFFAOYSA-N
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Description

2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials often include indole derivatives, quinazoline derivatives, and various reagents for functional group transformations. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-ethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
  • **2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-ethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Uniqueness

The uniqueness of 2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. These properties may include enhanced binding affinity to certain targets, improved stability, or unique reactivity compared to similar compounds.

Properties

IUPAC Name

2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S/c1-16(2)14-30-25(33)19-9-8-17(24(32)27-10-11-34-3)12-22(19)29-26(30)35-15-23(31)20-13-28-21-7-5-4-6-18(20)21/h4-9,12-13,16,28H,10-11,14-15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUYGLOEOCCDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NCCOC)N=C1SCC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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